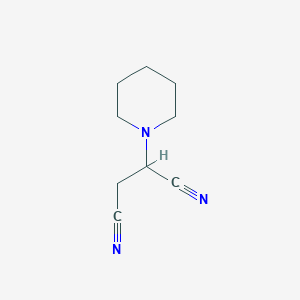
ethyl N,N-dimethylcarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N,N-dimethylcarbamimidate is an organic compound with the chemical formula C5H12N2O. It is a derivative of carbamimidic acid and is known for its reactivity and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N,N-dimethylcarbamimidate can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with N,N-dimethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of ethyl chloroformate with N,N-dimethylamine in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamimidate derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl N,N-dimethylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: this compound is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl N,N-dimethylcarbamimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various applications, such as protein crosslinking and nucleic acid modification .
Vergleich Mit ähnlichen Verbindungen
Ethyl N,N-dimethylcarbamimidate can be compared with other similar compounds, such as:
N,N-dimethylcarbamoyl chloride: This compound is also reactive and used in organic synthesis but has different reactivity and applications.
Ethyl carbamate: While similar in structure, ethyl carbamate has distinct chemical properties and uses.
N,N-dimethylformamide: This compound is a common solvent in organic synthesis and has different functional groups and reactivity.
This compound stands out due to its unique combination of reactivity and versatility, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
90914-59-3 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
ethyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-4-8-5(6)7(2)3/h6H,4H2,1-3H3 |
InChI-Schlüssel |
XPJAMCKNFBJQEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)





![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
